An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key procedural choices. The synthesis is approached via a robust two-step sequence involving a sulfonamide formation followed by a Knoevenagel-Doebner condensation. Subsequent characterization is detailed through a multi-technique workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the unequivocal confirmation of structure and purity. This guide serves as a self-validating system, embedding scientific integrity and practical expertise into each protocol.
Introduction and Significance
3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, with a molecular formula of C₁₇H₁₅NO₄S and a molecular weight of 329.37 g/mol , is a compound of interest in medicinal chemistry and materials science.[1] Its structure incorporates three key pharmacophores: a flexible indoline moiety, a rigidifying arylsulfonamide linker, and an α,β-unsaturated carboxylic acid (acrylic acid). The arylsulfonamide group is a cornerstone in drug design, present in a wide array of therapeutic agents.[2][3] Indoline scaffolds are also prevalent in biologically active molecules, recognized for their interaction with various biological targets.[4][5] The acrylic acid portion offers a reactive handle for further chemical modification and can participate in crucial hydrogen bonding interactions.
The rational synthesis and rigorous characterization of such molecules are paramount for their application in drug discovery programs, where structural integrity and purity directly impact biological data and subsequent development.[6][7] This guide provides an authoritative and reproducible pathway to obtain and validate this specific chemical entity.
Synthetic Methodology
The synthesis of the target compound is efficiently achieved through a two-step process. The overall workflow begins with the coupling of indoline to a functionalized sulfonyl chloride, followed by the formation of the acrylic acid moiety.
Caption: Overall two-step synthetic pathway.
Step 1: Synthesis of 4-(Indolin-1-ylsulfonyl)benzaldehyde
This initial step involves the formation of a stable sulfonamide bond through the reaction of indoline with 4-formylbenzene-1-sulfonyl chloride.
Protocol 1: Sulfonamide Formation
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve indoline (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.5 eq.) to the solution dropwise.
-
Sulfonyl Chloride Addition: Dissolve 4-formylbenzene-1-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure intermediate, 4-(indolin-1-ylsulfonyl)benzaldehyde.
Scientist's Note (Expertise & Experience): The use of pyridine serves a dual purpose: it acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst. Conducting the initial addition at 0 °C is critical to control the exothermicity of the reaction and prevent potential side reactions. The acidic and basic washes during work-up are essential to remove unreacted pyridine and other water-soluble impurities.
Step 2: Synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid
The final step employs the Knoevenagel-Doebner condensation, a classic and reliable method for C-C bond formation to create α,β-unsaturated acids from aldehydes.[8][9]
Protocol 2: Knoevenagel-Doebner Condensation
-
Reagent Setup: To a solution of 4-(indolin-1-ylsulfonyl)benzaldehyde (1.0 eq.) in pyridine, add malonic acid (1.5 eq.) and piperidine (0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approx. 115 °C) for 3-5 hours. The reaction typically involves a color change.
-
Monitoring: Monitor the reaction for the consumption of the aldehyde starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing cold water or an ice/water mixture.
-
Precipitation: Acidify the aqueous mixture by slowly adding concentrated HCl until the pH is approximately 2-3. This will cause the desired acrylic acid product to precipitate.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove residual pyridine and other salts. Dry the product in a vacuum oven.
-
Recrystallization (Optional): For enhanced purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Scientist's Note (Trustworthiness): This protocol is self-validating. The Doebner modification of the Knoevenagel condensation uses a base (piperidine) to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde. The subsequent dehydration and heat-induced decarboxylation of the malonic acid-derived intermediate is a highly favorable process that drives the reaction to completion, typically resulting in the thermodynamically more stable (E)-isomer.[10][11] The precipitation upon acidification is a robust method for isolating the carboxylic acid product from the basic reaction medium.
Characterization and Data Analysis
A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the synthesized 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid.
Caption: Workflow for analytical characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (¹H and ¹³C NMR) NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. Key diagnostic signals include two doublets in the vinyl region (6.5-8.0 ppm) with a large coupling constant (J ≈ 16 Hz), characteristic of trans-alkene protons. Aromatic protons will appear in the 7-8.5 ppm range, while the indoline aliphatic protons (-CH₂CH₂-) will be visible as triplets in the upfield region (3.0-4.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).[3][12][13]
-
¹³C NMR: The carbon spectrum will confirm the carbon framework. Diagnostic peaks include the carboxylic acid carbonyl carbon (~167 ppm), the sulfonyl-substituted aromatic carbon, and other sp² and sp³ hybridized carbons.[3][14]
| Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~12.5 | 1H, broad singlet (COOH) |
| ~8.0-7.5 | Aromatic protons (m) |
| ~7.6 | 1H, doublet, J ≈ 16 Hz (Ar-CH=) |
| ~6.6 | 1H, doublet, J ≈ 16 Hz (=CH-COOH) |
| ~7.4-6.9 | Indoline aromatic protons (m) |
| ~4.2 | 2H, triplet (N-CH₂) |
| ~3.1 | 2H, triplet (N-CH₂-CH₂) |
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR analysis is used to identify key functional groups. The sample can be analyzed as a solid (e.g., using an ATR accessory).
| FTIR Peak Assignments | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~1685 | C=O stretch (Conjugated Acid) |
| ~1625 | C=C stretch (Alkene) |
| ~1350 & ~1160 | Asymmetric & Symmetric S=O stretch (Sulfonamide) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
Scientist's Note (Authoritative Grounding): The characteristic C=O stretch for an α,β-unsaturated carboxylic acid is typically observed around 1700-1680 cm⁻¹.[15] The two strong absorption bands for the sulfonyl group (S=O) are highly diagnostic for the sulfonamide linkage.[16]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Expected Mass: The calculated monoisotopic mass is 329.07 g/mol .
-
Expected Ions: In positive ion mode (ESI+), the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 330.08. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 328.06 is expected.
-
Fragmentation: A characteristic fragmentation pathway for arylsulfonamides upon collision-induced dissociation (CID) is the loss of sulfur dioxide (SO₂), corresponding to a mass loss of 64 Da.[2][17] This would result in a fragment ion of [M+H-SO₂]⁺ at m/z 266.08.
Chromatographic Analysis (HPLC)
HPLC is the standard for determining the purity of the final compound. A reversed-phase method is most appropriate.
Protocol 3: HPLC Purity Assessment
-
System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical gradient would be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm and a higher wavelength corresponding to the compound's absorbance maximum (likely >250 nm).[18][19]
-
Sample Prep: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol. Filter through a 0.22 µm syringe filter before injection.[20]
Scientist's Note (Trustworthiness): The use of formic acid in the mobile phase helps to ensure the carboxylic acid is protonated, leading to sharper, more symmetrical peaks and reproducible retention times.[20] A DAD allows for the assessment of peak purity by comparing spectra across the entire peak. A purity level of ≥95% is generally considered acceptable for compounds intended for biological screening.
Summary of Physicochemical Properties
The following table summarizes key computed and experimental data for the target compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₄S | [1] |
| Molecular Weight | 329.37 g/mol | [1] |
| CAS Number | 379729-42-7 | [1][21] |
| Topological Polar Surface Area (TPSA) | 74.68 Ų | [1] |
| Predicted LogP | 2.5358 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Conclusion
This guide has outlined a robust and reproducible methodology for the synthesis of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. The two-step synthetic route, leveraging a sulfonamide formation and a Knoevenagel-Doebner condensation, is efficient and utilizes well-established chemical transformations. The comprehensive characterization workflow, employing NMR, FTIR, MS, and HPLC, provides a rigorous framework for confirming the structural identity and ensuring the high purity of the final product. By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently synthesize and validate this valuable chemical scaffold for applications in drug discovery and beyond.
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